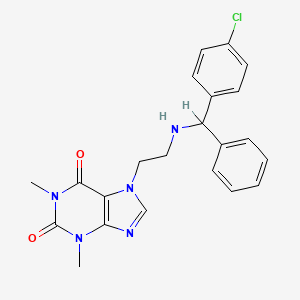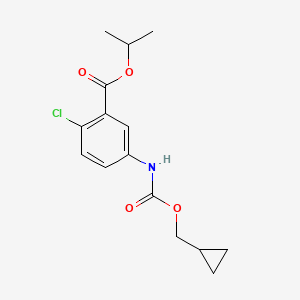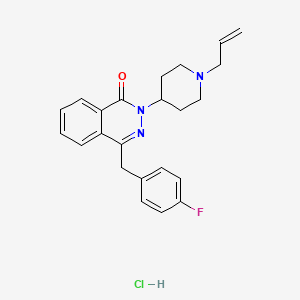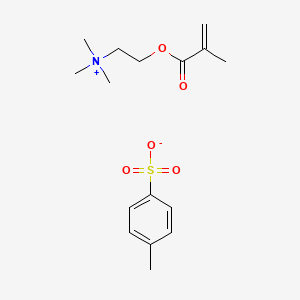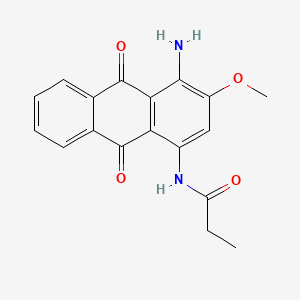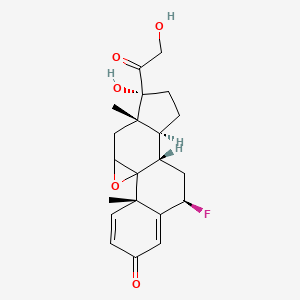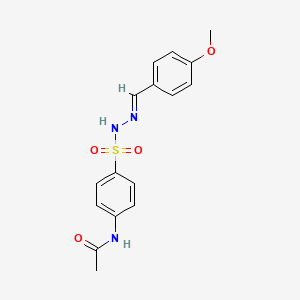
beta-Alanine, N-(3-(isooctyloxy)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Alanine, N-(3-(isooctyloxy)propyl)-: is a derivative of beta-alanine, a naturally occurring beta amino acid Beta-alanine itself is known for its role in enhancing muscular endurance and improving cardiovascular exercise performance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Alanine, N-(3-(isooctyloxy)propyl)- typically involves the reaction of beta-alanine with 3-(isooctyloxy)propylamine. This reaction can be carried out under mild conditions, often using a coupling reagent to facilitate the formation of the amide bond between the beta-alanine and the 3-(isooctyloxy)propylamine .
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, leveraging microbial fermentation processes to produce beta-alanine, which is then chemically modified to introduce the 3-(isooctyloxy)propyl group .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Alanine, N-(3-(isooctyloxy)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, Beta-Alanine, N-(3-(isooctyloxy)propyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in enhancing cellular functions and metabolic processes. It may also be used in the development of new biomolecules with therapeutic properties .
Medicine: In medicine, Beta-Alanine, N-(3-(isooctyloxy)propyl)- is investigated for its potential use in drug development. Its ability to enhance muscular endurance and improve exercise performance makes it a candidate for sports medicine and rehabilitation .
Industry: Industrially, the compound is used in the production of various materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific mechanical and chemical characteristics .
Mécanisme D'action
The mechanism by which Beta-Alanine, N-(3-(isooctyloxy)propyl)- exerts its effects involves its interaction with cellular receptors and enzymes. The compound can act as a precursor to carnosine, a dipeptide that plays a crucial role in muscle function and endurance. By increasing carnosine levels, the compound helps buffer intracellular pH, reducing muscle fatigue during high-intensity exercise .
Comparaison Avec Des Composés Similaires
Beta-Alanine: The parent compound, known for its role in enhancing muscular endurance.
N-(3-(benzhydrylamino)-3-oxopropyl)benzamide: A derivative with significant antimicrobial properties.
N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide: Another derivative with notable antifungal activity.
Uniqueness: Beta-Alanine, N-(3-(isooctyloxy)propyl)- is unique due to the presence of the isooctyloxypropyl group, which imparts distinct chemical and physical properties. This modification enhances its solubility and stability, making it more suitable for various applications compared to its parent compound and other derivatives .
Propriétés
Numéro CAS |
81611-35-0 |
|---|---|
Formule moléculaire |
C14H29NO3 |
Poids moléculaire |
259.38 g/mol |
Nom IUPAC |
3-[3-(6-methylheptoxy)propylamino]propanoic acid |
InChI |
InChI=1S/C14H29NO3/c1-13(2)7-4-3-5-11-18-12-6-9-15-10-8-14(16)17/h13,15H,3-12H2,1-2H3,(H,16,17) |
Clé InChI |
DUBYGOJNAKZDEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOCCCNCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


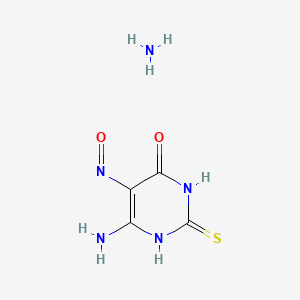
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
